2',3'-Anhydroadenosine

Beschreibung

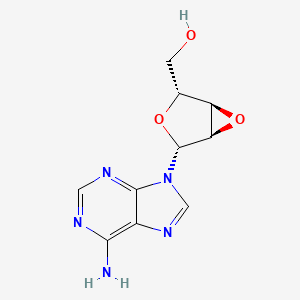

2',3'-Anhydroadenosine is a chemically modified nucleoside characterized by an epoxide (anhydro) bridge between the 2' and 3' positions of its ribose moiety (Figure 1). This structural modification renders it a critical intermediate in synthetic pathways for bioactive nucleoside analogs, such as cordycepin (3'-deoxyadenosine) . Its synthesis typically involves epoxidation of adenosine, though specific protocols vary in protecting group strategies and reaction conditions. For example, Hansske et al. achieved high yields by treating adenosine with reagents like lithium triethyl borohydride to form the epoxide ring . The compound’s reactivity, particularly its susceptibility to ring-opening under alkaline or enzymatic conditions, makes it valuable for studying enzymatic inhibition and nucleoside metabolism .

Eigenschaften

IUPAC Name |

[(1R,2R,4R,5R)-4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANSNKOSWWZYEJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949134 | |

| Record name | 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-64-7 | |

| Record name | Adenosine 2',3'-ribo-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2',3'-Anhydroadenosine is a structural derivative of adenosine, notable for its unique anhydro configuration that enhances its stability and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral agent. Its mechanism of action primarily involves the inhibition of viral replication, making it a candidate for therapeutic development against retroviral infections.

This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which contributes to its stability and biological effectiveness. This modification allows it to act as a glycosyl donor in synthetic reactions, particularly in the development of antibiotics.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It mimics natural substrates required for nucleic acid synthesis, effectively competing with them and inhibiting viral replication. Studies have shown its efficacy against various retroviruses, positioning it as a potential therapeutic agent in virology .

The mechanism by which this compound inhibits viral replication involves interaction with viral enzymes and cellular receptors. It has been observed to bind effectively to these targets, disrupting their normal function and thereby hindering the viral life cycle. Further investigation into its interactions with cellular signaling pathways suggests broader implications for its therapeutic use .

Comparative Analysis

The following table summarizes the structural features and biological activities of several compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Adenosine | Contains hydroxyl groups at 2' and 3' | Natural nucleoside; energy transfer |

| 2',5'-Anhydroadenosine | Anhydro form at 2' position | Antiviral properties |

| 5'-Deoxyadenosine | Lacks hydroxyl group at 5' | Involved in methylation reactions |

| 9-(β-D-Ribofuranosyl)adenine | Contains ribose; similar base structure | Antiviral and anticancer activities |

This comparison highlights the unique properties of this compound, particularly its enhanced stability and effectiveness as an antiviral agent compared to other adenosine derivatives.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiviral Activity Against Retroviruses : A study demonstrated that this compound effectively inhibited replication in HIV-1 infected cells, suggesting its potential as a therapeutic agent in treating HIV infections.

- Synthesis and Efficacy in Antibiotic Development : Research has shown that this compound can be utilized as a glycosyl donor in synthesizing complex antibiotics, particularly those containing glycosidic bonds. This application underscores its versatility in medicinal chemistry.

- Cellular Signaling Pathways : Investigations into cellular signaling have revealed that this compound may influence various signaling pathways, indicating potential roles beyond antiviral activity, including anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antibiotics

One of the primary applications of 2',3'-Anhydroadenosine is its use as an intermediate in the synthesis of antibiotics. Its anhydrous nature allows for efficient reactions with various functional groups, making it a valuable glycosyl donor in the formation of glycosidic bonds. This property facilitates the development of complex antibiotic structures, particularly those that require specific glycosidic linkages.

Case Study: Antibiotic Development

Research has demonstrated that this compound can enhance the yield and specificity of antibiotic synthesis. For instance, studies have shown its effectiveness in creating novel antibiotic compounds that exhibit improved activity against resistant bacterial strains. This positions this compound as a crucial component in the ongoing battle against antibiotic resistance.

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against retroviruses. Its mechanism involves mimicking natural substrates necessary for nucleic acid synthesis, effectively inhibiting viral replication. This characteristic has made it a candidate for therapeutic applications in virology.

Enzyme Reactions

In biochemical research, this compound has been characterized as an intermediate in various enzyme reactions. For example, it has been utilized to study lysine 2,3-aminomutase reactions, where it serves as a stable surrogate for less stable intermediates. This application highlights its role in elucidating enzymatic mechanisms and pathways.

Table: Enzyme Reaction Characteristics

| Enzyme | Role of this compound | Findings |

|---|---|---|

| Lysine 2,3-aminomutase | Intermediate | Identified as a stable analogue facilitating reaction studies |

| Nucleoside-modifying enzymes | Reactivity studies | Demonstrated susceptibility to nucleophilic attack at specific positions |

Cellular Signaling Pathways

Emerging research suggests that this compound may influence cellular signaling pathways. Studies indicate potential interactions with cellular receptors and signaling molecules, which could have implications for cancer therapy and other diseases.

Insights into Signaling Mechanisms

The compound's interaction with adenosine receptors has been suggested to mediate apoptotic signaling in various cancer cell lines. This suggests that it may play a role not only as an antiviral agent but also as a modulator of cellular processes involved in tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Table 2. Enzyme Inhibition Profiles

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| This compound | PNP | Not quantified | |

| 2',3'-Anhydroinosine | PNP | 1.2 µM | |

| 2'-(2-Hydroxyethyl)-2'-Deoxyadenosine | RnrI | IC₅₀ = 8.5 µM |

Mechanistic Insights :

- The epoxide ring in this compound undergoes hydrolysis to form 2'- or 3'-modified nucleosides, critical for synthesizing antiviral analogs .

- Degradation intermediates of 2',3'-anhydroinosine exhibit stronger enzyme inhibition than those from this compound, highlighting base-specific effects .

Vorbereitungsmethoden

Halohydrin-Mediated Cyclization

The most widely reported method involves converting adenosine’s 2',3'-diol system into an epoxide via halohydrin intermediates. In a seminal approach, adenosine is treated with α-acetoxyisobutyryl bromide in wet acetonitrile to form 2',3'-bromoacetate isomers. Subsequent base-mediated cyclization (e.g., using Amberlite OH⁻ resin) eliminates the bromide and acetate groups, yielding 2',3'-anhydroadenosine. Key parameters include:

| Parameter | Optimal Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Acetonitrile/H₂O (9:1) | 68 | 95 | |

| Temperature | 25°C | - | - | |

| Cyclization agent | Amberlite IRA-400 (OH⁻ form) | - | 99 |

This method avoids chromatographic purification by isolating intermediates as crystalline solids, enhancing scalability. However, regioselectivity depends on the stereoelectronic effects of the ribose conformation.

Epoxidation via Vicinal Diol Activation

Alternative routes employ sulfonate esters to activate the 2',3'-diol for intramolecular nucleophilic displacement. For example, treating adenosine with methanesulfonyl chloride in pyridine generates 2',3'-dimethanesulfonate, which undergoes base-assisted cyclization. While this approach achieves >90% conversion, competing 5'-sulfonation necessitates protective group strategies (e.g., 5'-O-tritylation).

Protective Group Strategies for Enhanced Regiocontrol

6-N-Heptanoylation for Purine Stabilization

To suppress undesired N7-glycosylation during epoxide formation, the adenine base is protected at the 6-position. Patent US20040039190A1 details suspending adenine in N-methylimidazole, followed by heptanoic anhydride acylation at 130°C. This generates 6-heptanoylamidopurine, which undergoes glycosylation with 2,5-di-O-benzoyl-3-deoxy-β-D-erythro-pentofuranosyl chloride. Subsequent deprotection with sodium methoxide in methanol yields this compound in 37% overall yield.

5'-O-Protection for Selective Reactivity

Incorporating 5'-O-benzoyl or tert-butyldimethylsilyl (TBS) groups prevents side reactions at the primary hydroxyl. For instance, 5'-O-TBS-adenosine reacts with α-acetoxyisobutyryl bromide exclusively at the 2',3'-positions, enabling epoxide formation without competing 5'-modification. Deprotection with tetrabutylammonium fluoride (TBAF) restores the 5'-OH post-cyclization.

Enzymatic and Chemoenzymatic Approaches

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze regioselective acylation of adenosine’s 5'-OH. By protecting the primary hydroxyl, subsequent chemical epoxidation at 2',3'-positions proceeds with >85% selectivity. This hybrid method reduces reliance on toxic reagents like α-acetoxyisobutyryl bromide.

Glycosyltransferase-Mediated Synthesis

Although less common, enzymatic glycosylation using purine nucleoside phosphorylases (PNPs) has been explored. PNPs catalyze the reversible formation of nucleosides from purine bases and pentofuranosyl-1-phosphates. By supplying 2',3'-anhydro-β-D-ribofuranosyl-1-phosphate and adenine, researchers achieved 15–20% yields of this compound. While low-yielding, this route offers potential for green chemistry applications.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The halohydrin cyclization method () remains the most scalable, with pilot-scale batches (≥1 kg) demonstrating 20–25% overall yield from adenosine. In contrast, enzymatic approaches lag in efficiency (≤20% yield) but excel in regioselectivity.

Purity and Byproduct Formation

Protective group strategies minimize byproducts like 7-glycosylated isomers. For example, 6-N-heptanoylation reduces N7 adducts from 30% to <5%. However, benzoyl-protected intermediates require harsh deprotection (e.g., NH₃/MeOH, 60°C), risking epoxide ring opening.

Reaction Optimization and Process Chemistry

Q & A

Q. What established synthetic routes exist for 2',3'-Anhydroadenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via ring closure of 3',5'-sulfonyl-nucleosides under controlled conditions. For example, Ken-ichi Takatsuki et al. (2006) reported using sulfonyl intermediates in anhydrous solvents (e.g., THF) with acid catalysis (e.g., HCl) to form the anhydro ring . Key parameters include:

- Temperature : Room temperature for initial mixing, with possible reflux for activation.

- Solvent : THF or DMSO for solubility and reactivity.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 30 minutes to 1 hour).

| Reactant | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity Method |

|---|---|---|---|---|---|---|

| 3',5'-Sulfonyl-adenosine | THF | HCl | 25 | 1 | 70–80 | HPLC, NMR |

Purity is validated via HPLC (C18 column, retention time ~10–15 min) and NMR (characteristic anhydro ring proton signals at δ 5.2–5.5 ppm) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column with UV detection (λ = 260 nm). Mobile phase: Acetonitrile/water gradient. Retention time and peak symmetry indicate purity .

- NMR : ¹H/¹³C NMR to confirm the anhydro ring (e.g., absence of 2'-OH/3'-OH signals, presence of ether linkage).

- LC-MS : High-resolution mass spectrometry to verify molecular ion ([M+H]⁺ expected for C₁₀H₁₁N₅O₃: 274.09) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Source Analysis : Compare synthesis protocols (e.g., residual solvents, byproducts) across studies. For example, impurities from incomplete ring closure (e.g., 3',5'-sulfonyl byproducts) may affect bioactivity .

- Assay Standardization : Use cell lines with consistent passage numbers and controls (e.g., adenosine receptor antagonists) to isolate target effects.

- Data Cross-Validation : Replicate studies under identical conditions and publish raw data (e.g., NMR spectra, dose-response curves) for transparency .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C in airtight containers to prevent hydrolysis .

- In-Solution Stability : Use anhydrous DMSO for dissolution; avoid prolonged exposure to aqueous buffers at neutral/alkaline pH.

- Degradation Monitoring : Periodic HPLC checks for hydrolysis products (e.g., adenosine or 2'-/3'-OH derivatives) .

Q. How should researchers design experiments to explore the reactivity of the anhydro ring in this compound?

- Methodological Answer :

- Kinetic Studies : Expose the compound to nucleophiles (e.g., amines, thiols) at varying pH (4–9) and temperatures (25–50°C). Monitor ring-opening via HPLC .

- Computational Modeling : Use DFT calculations to predict ring strain and susceptibility to nucleophilic attack.

- Isolation of Intermediates : Quench reactions at timed intervals to trap intermediates (e.g., 2'- or 3'-substituted adducts) for structural analysis .

Data Contradiction Analysis

Q. How should conflicting data on the enzymatic inhibition potency of this compound be resolved?

- Methodological Answer :

- Reproducibility Checks : Ensure enzyme sources (e.g., human vs. murine) and assay buffers (e.g., Mg²⁺ concentration) are consistent.

- Competitive Binding Assays : Use radiolabeled adenosine analogs to measure Ki values under uniform conditions.

- Meta-Analysis : Pool data from multiple studies to identify outliers and statistically significant trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.